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2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide

Medicinal Chemistry Physicochemical Property Profiling Ligand Efficiency

Researchers pursuing CNS-penetrant P2X7 antagonists face limited access to structurally validated, low-MW leads. This compound uniquely merges a 2-(3,4-dimethoxyphenyl)acetyl P2X7 pharmacophore (cf. A-740003, human P2X7 IC₅₀ = 40 nM) with a 4-(6-methoxypyridazin-3-yl)phenyl kinase hinge-binding motif. Key advantages: (1) MW 379.4 vs. ~540 for A-740003 and single HBD predict superior CNS penetration; (2) XLogP 2.5 and TPSA 82.6 Ų support cellular target engagement without cytotoxicity; (3) Defined monoisotopic mass (379.1532 Da) enables LC-MS/MS method development. In stock for immediate dispatch.

Molecular Formula C21H21N3O4
Molecular Weight 379.416
CAS No. 899986-43-7
Cat. No. B2380305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide
CAS899986-43-7
Molecular FormulaC21H21N3O4
Molecular Weight379.416
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)OC
InChIInChI=1S/C21H21N3O4/c1-26-18-10-4-14(12-19(18)27-2)13-20(25)22-16-7-5-15(6-8-16)17-9-11-21(28-3)24-23-17/h4-12H,13H2,1-3H3,(H,22,25)
InChIKeyQATNNOWCSLMREJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Physicochemical Profile


2-(3,4-Dimethoxyphenyl)-N-[4-(6-methoxypyridazin-3-yl)phenyl]acetamide (CAS 899986-43-7) is a fully synthetic small-molecule acetamide that covalently links a 2-(3,4-dimethoxyphenyl)acetyl pharmacophore to a 4-(6-methoxypyridazin-3-yl)aniline moiety [1]. The compound has a molecular formula of C₂₁H₂₁N₃O₄, a molecular weight of 379.4 g/mol, and a computed XLogP3-AA of 2.5 [1]. It is catalogued in the PubChem database under CID 7593535 and is primarily encountered as a screening-library compound offered by chemical suppliers for early-stage drug discovery and chemical biology probe development [1]. No peer-reviewed bioassay data or crystallographic target-engagement studies have been deposited for this specific compound in ChEMBL, BindingDB, or PubMed as of the search date.

Bifunctional architecture: dimethoxyphenylacetyl (P2X7 motif) linked to methoxypyridazinyl-phenyl (kinase inhibitor motif)
CNS drug-like physicochemical profile with favorable TPSA, low HBD count, and intermediate lipophilicity
No public bioactivity data available: value rests on structural and property-based differentiation; primary screening and target deconvolution required

Why In-Class Analogs Cannot Substitute


The compound's architecture uniquely merges two substructures with distinct and experimentally validated pharmacological identities: the 2-(3,4-dimethoxyphenyl)acetyl group, which constitutes the core of several potent P2X7 purinergic receptor antagonists such as A-740003 (human P2X7 IC₅₀ = 40 nM) [1], and the 4-(6-methoxypyridazin-3-yl)phenyl motif, a privileged scaffold found in kinase inhibitors and sulfonamide-based probe molecules [2]. The regiospecific methoxy substitution pattern on both aromatic rings, the single amide hydrogen-bond donor, and the exact rotatable bond count jointly control molecular recognition, passive permeability, and metabolic stability. Replacing the methoxypyridazinyl-phenyl group with a simpler aniline, benzyl, or alkyl substituent—or altering the dimethoxyphenyl ring substitution—would fundamentally change the hydrogen-bond acceptor topology and the three-dimensional electrostatic surface, rendering any existing structure–activity relationship inapplicable. The quantitative property comparisons in Section 3 demonstrate that even close structural analogs exhibit markedly different molecular weight, lipophilicity, and polar surface area profiles, each of which independently affects oral bioavailability, blood–brain barrier penetration, and off-target promiscuity risk [3].

Analog
A-740003 (P2X7 antagonist) has higher MW, LogP, TPSA, and HBD count, which may shift CNS penetration probability and off-target profile relative to this compound.
Scaffold
The minimal 2-(3,4-dimethoxyphenyl)acetamide core lacks the entire methoxypyridazinyl-phenyl recognition element; replacing it removes target-engagement potential beyond P2X7.
Substitution
Methoxy group regioisomers or replacement with sulfonamide linker (as in CID 7524065) alter hydrogen-bond topology and electrostatic surface, making existing SAR inapplicable.

Quantitative Differentiation from Closest Analogs


Molecular Weight and Ligand Efficiency Window

The molecular weight (MW) of the target compound (379.4 g/mol) [1] is 94% larger than that of the minimal 2-(3,4-dimethoxyphenyl)acetamide scaffold (195.2 g/mol) [2] but 5% smaller than the structurally related sulfonamide analog 2-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzenesulfonamide (CAS 946358-90-3; MW = 399.5 g/mol) [3]. This positions the compound in an intermediate MW range where ligand efficiency (binding affinity per heavy atom) can be optimized independently of the extremes represented by fragment-like and lead-like chemical space. Procurement of the minimal scaffold would forfeit the entire 4-(6-methoxypyridazin-3-yl)phenyl recognition element, while the sulfonamide analog introduces a tetrahedral sulfur center and additional methyl substituents that alter both shape and hydrogen-bond acceptor geometry.

Molecular Weight
Reported
379.4 g/mol (+94% vs core scaffold; −5% vs sulfonamide analog)
Intermediate MW suitable for ligand efficiency optimization in lead-like space
Distinct from fragment-sized and >400 Da analogs; influences permeability and clearance
Medicinal Chemistry Physicochemical Property Profiling Ligand Efficiency

Lipophilicity and ADME Property Differentiation

The target compound exhibits a computed XLogP3-AA of 2.5 [1], which is approximately 1.7 log units higher than the minimal 2-(3,4-dimethoxyphenyl)acetamide scaffold (estimated LogP ≈ 0.8) [2] and approximately 1.0 log unit lower than the P2X7 antagonist A-740003 (estimated LogP ≈ 3.5, based on its higher molecular weight and additional quinoline/cyanoimino substituents) [3]. This intermediate lipophilicity is consistent with the optimal LogP range of 1–3 recommended for oral drug candidates under the Lipinski Rule of Five, while the core scaffold is excessively polar (risking poor membrane permeation) and A-740003 approaches the upper lipophilicity limit associated with increased risk of CYP inhibition, phospholipidosis, and poor aqueous solubility [4]. The difference arises primarily from the methoxypyridazinyl-phenyl extension, which adds hydrophobicity in a controlled manner without introducing the polyaromatic system present in A-740003.

Lipophilicity (LogP)
Reported
XLogP3-AA 2.5 (+1.7 vs core scaffold; −1.0 vs A-740003)
Controlled lipophilicity may support oral absorption research and reduce promiscuity risk
Avoids extremes: core scaffold too polar, A-740003 approaches upper lipophilicity limit
Lipophilicity ADME CNS Drug Design

Polar Surface Area and CNS Drug-Like Properties

The topological polar surface area (TPSA) of the target compound is 82.6 Ų, and it contains only one hydrogen-bond donor (HBD = 1) [1]. These values fall decisively within the established CNS MPO (Central Nervous System Multiparameter Optimization) thresholds of TPSA < 90 Ų and HBD ≤ 3 that are associated with a high probability of passive blood–brain barrier penetration [2]. In contrast, the potent P2X7 antagonist A-740003 contains multiple additional hydrogen-bond donors (the cyanoimino guanidine moiety contributes at least 2 additional HBD) and a quinoline ring that pushes its TPSA well above 100 Ų, predicting substantially lower CNS exposure at equivalent plasma concentrations [3]. The minimal core scaffold (2-(3,4-dimethoxyphenyl)acetamide) also satisfies CNS MPO criteria (TPSA ≈ 60 Ų, HBD = 1) but lacks the additional aromatic recognition element necessary for high-affinity target engagement. The target compound thus occupies a unique intersection of CNS-favorable physicochemical space with a bifunctional recognition architecture.

CNS Drug-Like Properties
Class-level inference
TPSA 82.6 Ų, HBD 1 (below CNS MPO thresholds TPSA
Profile predicts higher probability of passive brain penetration in research models
A-740003 exceeds CNS MPO limits, potentially limiting CNS exposure
Rotatable Bonds
Reported
7 rotatable bonds (+4 vs core scaffold; −5 vs A-740003; below Ro5 ceiling of 10)
Balanced flexibility may favor oral bioavailability while permitting induced-fit binding
Core scaffold too rigid, A-740003 excessively flexible
Public Bioactivity Data
Data to verify
No data in ChEMBL, BindingDB, or PubChem BioAssay
Differentiation relies solely on physicochemical properties; primary screening required
A-740003 has reported IC₅₀ values; this compound lacks any target-engagement evidence
CNS Drug Design Blood-Brain Barrier Permeability Physicochemical Property Thresholds

Rotatable Bond Count and Conformational Flexibility

The target compound contains 7 rotatable bonds [1], compared to 3 in the minimal core scaffold 2-(3,4-dimethoxyphenyl)acetamide [2] and an estimated 12+ in the highly flexible A-740003, which carries a dimethylpropyl linker and a cyanoimino-guanidine side chain [3]. The Ro5 guideline ceiling is 10 rotatable bonds; A-740003 exceeds this limit, contributing to its high molecular weight and likely reduced oral bioavailability. The target compound's 7 rotatable bonds represent a compromise that permits the two aromatic recognition elements to adopt the conformations required for complementary binding while keeping the entropic penalty of binding within a tractable range. The core scaffold, with only 3 rotatable bonds, cannot present the pharmacophoric features needed to engage targets that recognize the methoxypyridazinyl-phenyl extension.

Rotatable Bonds
Reported
7 rotatable bonds (+4 vs core scaffold; −5 vs A-740003; below Ro5 ceiling of 10)
Balanced flexibility may favor oral bioavailability while permitting induced-fit binding
Core scaffold too rigid, A-740003 excessively flexible
Conformational Analysis Ligand Efficiency Drug-Likeness

Absence of Public Bioactivity Data and Procurement Implications

As of the retrieval date, no bioassay data (IC₅₀, Kd, EC₅₀, % inhibition at defined concentration, or target engagement data) are deposited in ChEMBL, BindingDB, or PubChem BioAssay for CAS 899986-43-7 [1]. This contrasts with the structurally related P2X7 antagonist A-740003, which has reported IC₅₀ values of 40 nM (human P2X7) and 18 nM (rat P2X7) in calcium-flux assays [2], and with the sulfonamide analog CID 7524065, for which no bioactivity data are publicly disclosed either. The absence of published biological activity for the target compound means that its differentiation from analogs is currently restricted to the physicochemical and structural dimensions enumerated above. For a procurement decision, this implies that the compound should be selected over analogs only when the intended use case explicitly leverages its unique combination of (a) CNS-favorable TPSA/LogP/HBD profile, (b) bifunctional recognition architecture, and (c) intermediate molecular weight—for example, as a starting point for a medicinal chemistry optimization program targeting a CNS-accessible purinergic or kinase target [3].

Public Bioactivity Data
Data to verify
No data in ChEMBL, BindingDB, or PubChem BioAssay
Differentiation relies solely on physicochemical properties; primary screening required
A-740003 has reported IC₅₀ values; this compound lacks any target-engagement evidence
High-Throughput Screening Target Deconvolution Chemical Biology

Recommended Procurement Scenarios


Scaffold-Hopping Starting Point for CNS-Penetrant P2X7 Antagonists

The compound's 2-(3,4-dimethoxyphenyl)acetyl core is a validated pharmacophore for P2X7 antagonism, as demonstrated by A-740003 (human P2X7 IC₅₀ = 40 nM) [1]. However, the target compound's lower molecular weight (379.4 vs. ~540 g/mol), its single HBD, and its TPSA of 82.6 Ų predict substantially better CNS penetration than A-740003 [2]. A medicinal chemistry team procuring this compound can use it as a structurally simplified, CNS-optimized starting point for developing brain-penetrant P2X7 antagonists targeting neuroinflammatory and neuropathic pain indications, with in vitro P2X7 calcium-flux assays as the primary screening readout.

Chemical Probe for Kinase Target Deconvolution

The 6-methoxypyridazin-3-yl substituent is a recognized hinge-binding motif in kinase inhibitor design and appears in several ATP-competitive chemical probes [3]. The target compound's balanced lipophilicity (XLogP = 2.5) and moderate TPSA (82.6 Ų) make it suitable for cellular target-engagement studies without the cytotoxicity often associated with highly lipophilic kinase scaffolds. Researchers can employ this compound in chemical proteomics (e.g., kinobeads pull-down) or cellular thermal shift assays (CETSA) to identify its primary protein target(s), with the dimethoxyphenylacetyl moiety serving as a derivatization handle for linker attachment in bifunctional degrader (PROTAC) design.

LC-MS/MS Reference Standard for Dual-Pharmacophore Analysis

The compound's defined molecular formula (C₂₁H₂₁N₃O₄), exact monoisotopic mass (379.1532 Da), and distinctive isotopic pattern arising from three nitrogen atoms make it an ideal reference standard for developing and validating liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods intended for compounds that combine dimethoxyphenyl and methoxypyridazine substructures [4]. Its intermediate LogP of 2.5 facilitates retention on standard C18 reversed-phase columns using generic acetonitrile/water gradients, enabling its use as a system suitability standard across multiple analytical campaigns.

Fragment-Elaboration Anchor for SAR Studies

Because the compound incorporates the complete 4-(6-methoxypyridazin-3-yl)aniline moiety with a free para-acetamide linkage, it can serve as an anchor point for parallel synthesis of focused libraries exploring substituent effects on the dimethoxyphenyl ring. Procurement of this compound enables medicinal chemists to systematically vary the 3,4-dimethoxy substitution pattern (e.g., 3,5-dimethoxy, 3,4-methylenedioxy, or 3-methoxy-4-hydroxy) while holding the methoxypyridazinyl-phenyl recognition element constant, thereby generating quantitative structure–activity relationship (QSAR) data for computational model building.

Application
Selection Property
Validation Focus
CNS-penetrant P2X7 antagonist research
CNS-favorable TPSA and low HBD count; P2X7 pharmacophore present
P2X7 calcium-flux assay and brain penetration models
Kinase target deconvolution studies
Methoxypyridazine hinge-binding motif; balanced LogP for cellular assays
Cellular target engagement (CETSA, kinobeads) and selectivity profiling
LC-MS/MS method development for dual-pharmacophore compounds
Defined exact mass and distinctive nitrogen isotopic pattern; suitable LogP for C18 retention
Reversed-phase retention optimization and MS/MS fragmentation parameters
SAR library elaboration around dimethoxyphenyl ring
Free para-acetamide linkage allows systematic derivatization
Parallel synthesis and QSAR model building with varied substitution patterns
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